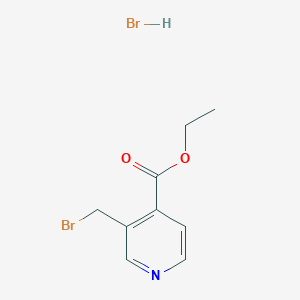
Ethyl 3-(bromomethyl)isonicotinate hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(bromomethyl)isonicotinate hydrobromide is a chemical compound with the molecular formula C9H11Br2NO2 and a molecular weight of 325.00 . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of Ethyl 3-(bromomethyl)isonicotinate hydrobromide typically involves the bromination of ethyl isonicotinate. The reaction is carried out under controlled conditions to ensure the selective bromination at the 3-position of the isonicotinate ring. Industrial production methods may involve the use of bromine or other brominating agents in the presence of a suitable solvent and catalyst .
Analyse Des Réactions Chimiques
Ethyl 3-(bromomethyl)isonicotinate hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl 3-(bromomethyl)isonicotinate hydrobromide is widely used in scientific research, particularly in the fields of chemistry and pharmaceuticals. It serves as an intermediate in the synthesis of various pharmaceutical compounds, enhancing the efficiency and quality of the production process. In biological research, it is used to study the effects of brominated compounds on biological systems.
Mécanisme D'action
The mechanism of action of Ethyl 3-(bromomethyl)isonicotinate hydrobromide involves its interaction with molecular targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of their structure and function. The specific pathways involved depend on the nature of the target molecules and the context of the reaction .
Comparaison Avec Des Composés Similaires
Ethyl 3-(bromomethyl)isonicotinate hydrobromide can be compared with other brominated isonicotinates, such as:
Ethyl 3-bromopropionate: Similar in structure but differs in the position of the bromine atom.
Methyl 4-bromobenzoate: Another brominated compound used in similar applications but with different reactivity and properties.
The uniqueness of this compound lies in its specific bromomethyl group, which imparts distinct reactivity and applications in various chemical and biological processes.
Propriétés
Formule moléculaire |
C9H11Br2NO2 |
|---|---|
Poids moléculaire |
325.00 g/mol |
Nom IUPAC |
ethyl 3-(bromomethyl)pyridine-4-carboxylate;hydrobromide |
InChI |
InChI=1S/C9H10BrNO2.BrH/c1-2-13-9(12)8-3-4-11-6-7(8)5-10;/h3-4,6H,2,5H2,1H3;1H |
Clé InChI |
TZJXKKMDXLXENZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=NC=C1)CBr.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


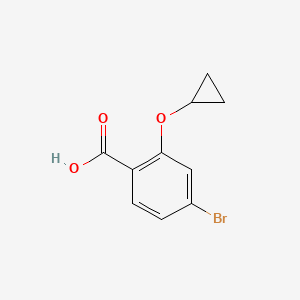
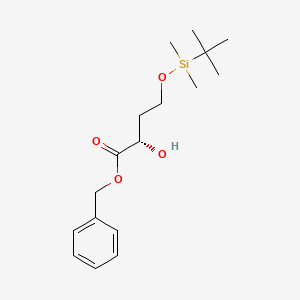
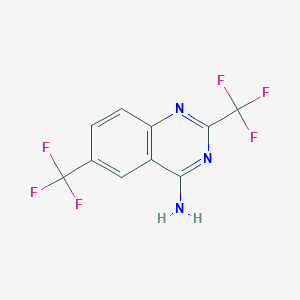
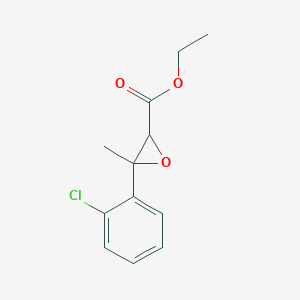
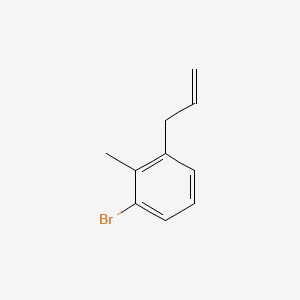

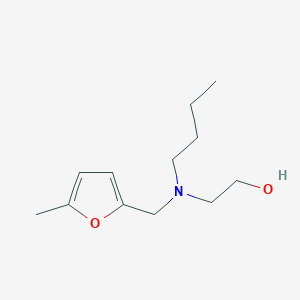
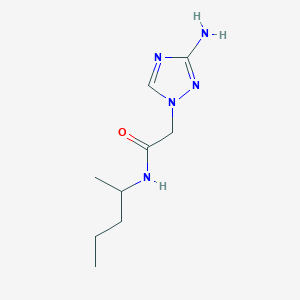
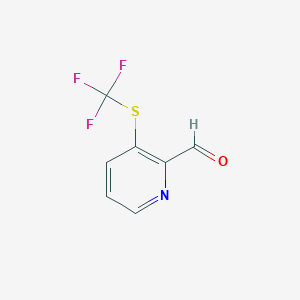
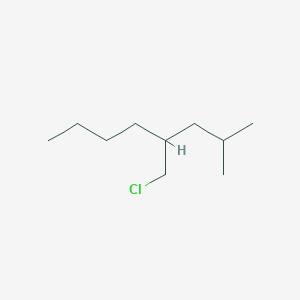
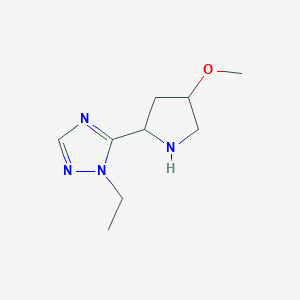
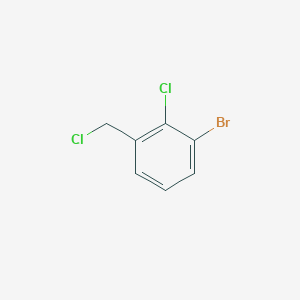
![3-methyl-2-phenyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B13646972.png)

